Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide
Description
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (molecular formula: C₇H₄BF₆O⁻·K⁺) is a fluorinated organoboron compound characterized by a boranuide anion complexed with potassium. Its structure features a phenyl ring substituted at the ortho-position with a trifluoromethoxy (-OCF₃) group and three fluorine atoms bonded to the boron center . Key identifiers include:
- SMILES: B-(F)(F)F
- InChIKey: NFZYXZYXNVLUDO-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values for adducts such as [M+H]⁺ (m/z 261.0, CCS 143.1 Ų) and [M+K]⁺ (m/z 299.0, CCS 148.3 Ų) .
Properties
IUPAC Name |
potassium;trifluoro-[2-(trifluoromethoxy)phenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-4-2-1-3-5(6)8(12,13)14;/h1-4H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPCXJRQEGLZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985700-36-4 | |
| Record name | Borate(1-), trifluoro[2-(trifluoromethoxy)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985700-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 2-(Trifluoromethoxy)phenylboronic Acid
The foundational precursor for this method is 2-(trifluoromethoxy)phenylboronic acid. While direct synthesis details are scarce in available literature, analogous compounds suggest a Miyaura borylation approach:
Halogenated Starting Material :
- 2-Bromo-1-(trifluoromethoxy)benzene reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂).
- Reaction conditions: 80–100°C in THF, 12–24 hours.
Isolation :
Conversion to Potassium Trifluoroborate
The boronic acid undergoes fluoroboration using potassium hydrogen fluoride (KHF₂):
Reaction Setup :
Mechanistic Insights :
Workup :
Yield : 70–85% (estimated from analogous systems).
Boronate Ester Intermediate Pathway
Pinacol Boronate Formation
For air-sensitive substrates, boronate esters offer improved stability:
Esterification :
Fluoroboration :
Advantages :
- Enhanced solubility of intermediates in organic solvents.
- Reduced side reactions compared to free boronic acids.
Direct Electrophilic Borylation
Friedel-Crafts-Type Approach
A less common method involves electrophilic boron insertion into aromatic rings:
Reagents :
- BF₃·OEt₂ (1.2 equiv) and 2-(trifluoromethoxy)benzene in dichloromethane.
Process :
- The arene reacts with BF₃ at −78°C, followed by quenching with KOH to generate the trifluoroborate salt.
Challenges :
- Low regioselectivity due to the electron-withdrawing trifluoromethoxy group.
- Typical yields <50%.
Comparative Analysis of Methods
| Parameter | Boronic Acid Route | Boronate Ester Pathway | Electrophilic Borylation |
|---|---|---|---|
| Yield (%) | 70–85 | 65–78 | <50 |
| Reaction Time (h) | 6–12 | 8–18 | 2–4 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Excellent | Good | Poor |
Structural Characterization
¹⁹F NMR :
X-ray Crystallography :
Challenges and Optimization
Steric Hindrance :
Moisture Sensitivity :
Alternative Fluoride Sources :
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction may produce borohydrides .
Scientific Research Applications
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying boron-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing boron-based pharmaceuticals.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide involves its ability to participate in transmetalation reactions, particularly in Suzuki-Miyaura coupling . In these reactions, the compound transfers its boron-bound phenyl group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic substrates undergoing coupling .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent on the phenyl ring significantly influences the electronic and steric properties of boranuides. Below is a comparison of substituents and molecular formulas:
Key Observations :
Physical and Chemical Properties
Collision cross-section (CCS) values, solubility, and stability vary with molecular structure:
Key Observations :
Key Observations :
- The target compound’s trifluoromethoxy group is rare in commercial boranuides, suggesting niche applications in synthesizing fluorinated polymers or agrochemicals .
- Analogs with nitro or methoxy groups are more commonly utilized in medicinal chemistry due to their versatility in forming carbon-carbon bonds .
Biological Activity
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is a member of the organotrifluoroborate family, which has garnered attention for its unique chemical properties and potential biological applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
- Molecular Formula : C7H6BF4K
- CAS Number : 153766-81-5
The synthesis of this compound typically involves the reaction of 2-trifluoromethoxyphenyl halides with potassium trifluoroborate in the presence of a suitable base under controlled conditions. This compound is notable for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions essential for synthesizing complex organic molecules.
The biological activity of this compound can be attributed to its role as a reagent in various biochemical processes. Its mechanism generally involves:
- Formation of Palladium Complexes : The compound forms complexes with palladium catalysts during cross-coupling reactions.
- Transmetalation : This step involves the transfer of the organotrifluoroborate moiety to an electrophile.
- Reductive Elimination : The final step results in the formation of biaryl or aryl-vinyl products, which are crucial in pharmaceutical synthesis.
1. Pharmaceutical Synthesis
This compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate the formation of complex organic structures makes it valuable in drug development.
2. Immunomodulatory Effects
Research indicates that compounds within the organotrifluoroborate family may exhibit immunomodulatory properties. Studies have suggested that these compounds can influence immune responses, potentially leading to therapeutic applications in immunology.
3. Enzymatic Inhibition
Some studies have pointed to the capacity of organotrifluoroborates, including this compound, to act as inhibitors of serine proteases. These compounds have been shown to be non-covalent, competitive inhibitors, which could have implications for developing treatments targeting protease-related diseases.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound | Unique Features |
|---|---|
| Potassium trifluoro[(4-fluorophenyl)methyl]boranuide | Known for its application in cross-coupling reactions with enhanced reactivity due to fluorine substitution. |
| Potassium trifluoro[(4-methoxyphenyl)methyl]boranuide | Exhibits different electronic properties affecting reactivity and biological activity compared to its fluorinated counterparts. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide?
- Methodology : This compound can be synthesized via transmetallation of the corresponding boronic acid (2-(trifluoromethoxy)phenylboronic acid) with potassium hydrogen fluoride (KHF₂). The reaction typically proceeds in anhydrous tetrahydrofuran (THF) under nitrogen, followed by precipitation and recrystallization from ethanol/water mixtures .
- Key Considerations : Ensure rigorous exclusion of moisture to prevent hydrolysis. Purity is confirmed via ¹⁹F NMR, where the trifluoroborate peak appears as a quartet (δ ~ -135 to -140 ppm) .
Q. How is this compound characterized spectroscopically?
- Techniques :
- ¹H NMR : Aromatic protons from the phenyl group appear as a multiplet (δ 7.2–7.8 ppm).
- ¹⁹F NMR : Trifluoromethoxy (-OCF₃) and trifluoroborate (-BF₃K) groups show distinct signals at δ ~ -55 to -60 ppm and δ ~ -135 ppm, respectively .
- FT-IR : B-F stretching vibrations are observed at ~1450–1500 cm⁻¹ .
Q. What are its primary applications in organic synthesis?
- Cross-Coupling Reactions : This boranuide serves as a stable reagent in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Example: Reaction with aryl halides using Pd(PPh₃)₄ as a catalyst in aqueous DMF at 80°C .
- Advantage : Enhanced stability compared to boronic acids, reducing side reactions like protodeboronation .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence reactivity in cross-couplings?
- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, polarizing the boron center and accelerating transmetallation. However, steric hindrance from the substituent may reduce coupling efficiency with bulky substrates .
- Case Study : In a palladium-catalyzed coupling with 2-bromopyridine, the trifluoromethoxy group increased reaction yield by 15% compared to a methoxy analogue, attributed to enhanced electrophilicity .
Q. What strategies mitigate competing side reactions during synthesis?
- Moisture Control : Use anhydrous solvents and glovebox techniques to prevent hydrolysis to boronic acid.
- Purification : Column chromatography on silica gel (eluent: ethyl acetate/hexane) removes residual boronic acid. Confirm purity via ¹¹B NMR (δ ~ 3 ppm for trifluoroborate) .
Q. How can computational methods predict its reactivity?
- DFT Studies : Calculate the boron center’s Lewis acidity using Fukui indices. The -OCF₃ group lowers the LUMO energy, increasing susceptibility to nucleophilic attack during transmetallation .
- Software : Gaussian 16 with B3LYP/6-31G(d) basis set provides reliable geometry optimization .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood due to potential dust inhalation risks.
- Storage : In a desiccator under nitrogen at 2–8°C to prevent moisture uptake .
Data Contradictions and Limitations
- Stability Data : While potassium trifluoroborates are generally stable, the -OCF₃ group’s electronic effects may alter decomposition pathways. Conduct thermogravimetric analysis (TGA) for compound-specific data .
- Toxicity : Limited ecotoxicological data exist. Assume acute toxicity to aquatic life (LC₅₀ < 10 mg/L) based on structurally similar borates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
